molecular formula C9H10N4O2 B14437831 5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one CAS No. 77961-46-7

5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one

Cat. No.: B14437831
CAS No.: 77961-46-7
M. Wt: 206.20 g/mol
InChI Key: COXGQNAWKYFEGW-UHFFFAOYSA-N
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Description

5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Furan Moiety: The furan moiety can be introduced via a nucleophilic substitution reaction using a furan-3-ylmethyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting nucleic acid synthesis or enzyme inhibition.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or nucleic acids. The amino and furan moieties can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The pyrimidine ring can also participate in coordination with metal ions, further modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-{[(thiophen-3-yl)methyl]amino}pyrimidin-4(3H)-one: Similar structure with a thiophene ring instead of a furan ring.

    5-Amino-2-{[(pyridin-3-yl)methyl]amino}pyrimidin-4(3H)-one: Similar structure with a pyridine ring instead of a furan ring.

    5-Amino-2-{[(benzyl)amino}pyrimidin-4(3H)-one: Similar structure with a benzyl group instead of a furan ring.

Uniqueness

The presence of the furan moiety in 5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one imparts unique electronic and steric properties, making it distinct from its analogs. This can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles and applications.

Properties

CAS No.

77961-46-7

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

5-amino-2-(furan-3-ylmethylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H10N4O2/c10-7-4-12-9(13-8(7)14)11-3-6-1-2-15-5-6/h1-2,4-5H,3,10H2,(H2,11,12,13,14)

InChI Key

COXGQNAWKYFEGW-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1CNC2=NC=C(C(=O)N2)N

Origin of Product

United States

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